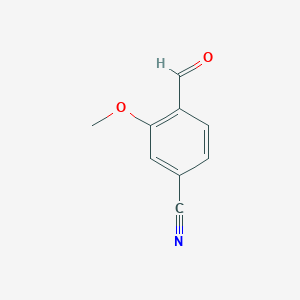

4-Formyl-3-methoxybenzonitrile

Beschreibung

Strategic Importance as a Synthetic Building Block

The strategic value of 4-Formyl-3-methoxybenzonitrile lies in the distinct reactivity of its functional groups, which can be addressed selectively in multi-step synthetic sequences. smolecule.com The aldehyde (formyl) group is a site for nucleophilic addition and condensation reactions, while the nitrile group can undergo reduction to an amine or hydrolysis to a carboxylic acid. smolecule.com The methoxy (B1213986) group, an electron-donating substituent, influences the reactivity of the aromatic ring and can be substituted under specific conditions.

This multifunctionality allows it to serve as a foundational intermediate for a wide array of chemical transformations. smolecule.com Its structure is a key component in the synthesis of specialized organic molecules and serves as a precursor in the development of complex chemical entities. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 21962-45-8 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Off-white to brown crystalline solid |

| Melting Point | 109-111 °C |

| Boiling Point | 318.2 °C |

| Density | 1.18 g/cm³ |

Sources: cymitquimica.comnih.govechemi.com

Contextual Significance in Fine Chemical Synthesis

The most prominent application of this compound in fine chemical synthesis is its role as a central building block for the production of Finerenone. google.comenantilabs.com Finerenone is a non-steroidal mineralocorticoid receptor antagonist used for the treatment of specific cardiovascular and renal diseases. google.com The high purity of this compound (often >99%) is critical for its use as a starting material in the synthesis of active pharmaceutical ingredients. google.com

Several synthetic routes have been developed to produce this compound, with varying suitability for laboratory or industrial-scale production.

Bromination and Hydrolysis: A common industrial method involves the bromination of 4-methyl-3-methoxybenzonitrile to form a 3-methoxy-4-(dibromomethyl)benzonitrile intermediate. google.com This intermediate is then hydrolyzed to yield the final aldehyde product. This process is noted for being scalable and efficient. google.com

Oxidative Cleavage: A laboratory-scale method involves the oxidative cleavage of a precursor like tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate. chemicalbook.comchemicalbook.com This reaction uses reagents such as sodium metaperiodate in the presence of a catalyst like osmium tetroxide. chemicalbook.com While effective for smaller scales, the toxicity and cost of the catalyst make it less suitable for large-scale industrial production.

Silver Nitrate-Mediated Oxidation: Another reported synthesis involves the oxidation of an α,β-dibromotoluene derivative using silver nitrate (B79036) in a solution of ethanol (B145695) and water. chemicalbook.com This method has been shown to produce the compound in very high yield (99%). chemicalbook.com

Table 2: Comparative Analysis of Synthesis Methods for this compound

| Method | Key Reagents | Scale Suitability | Key Features |

|---|---|---|---|

| Bromination/Hydrolysis | N-Bromosuccinimide or Bromine, followed by controlled hydrolysis | Industrial and Lab | Scalable process with high yields and purity, suitable for large-scale manufacturing. google.com |

| Oxidative Cleavage | Sodium metaperiodate (NaIO₄), Osmium tetroxide (OsO₄) catalyst | Laboratory | Operates under mild conditions but is less economical for industrial use due to expensive and toxic reagents. |

| Silver Nitrate Oxidation | α,β-dibromotoluene intermediate, Silver nitrate (AgNO₃) | Industrial and Lab | Achieves very high yields (99%) and purity. chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-formyl-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENVSJZOHXCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586553 | |

| Record name | 4-Formyl-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-45-8 | |

| Record name | 4-Formyl-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyl-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development

Established Synthetic Pathways to 4-Formyl-3-methoxybenzonitrile

A common strategy for the synthesis of this compound involves the functional group manipulation of pre-existing substituted benzonitrile (B105546) scaffolds. These multi-step sequences often provide high yields and purity, making them suitable for both laboratory and industrial-scale production.

An alternative multi-step approach begins with the bromination of 4-methyl-3-methoxybenzonitrile to form the 4-(dibromomethyl)-3-methoxybenzonitrile (B1357265) intermediate. google.com This dibromide is then subjected to hydrolysis to yield the desired aldehyde, this compound. google.comresearchgate.netarkat-usa.org This method can be highly efficient, with some procedures reporting the possibility of telescoping the bromination and hydrolysis steps. A notable variation of this hydrolysis involves the use of silver nitrate (B79036) in an ethanol (B145695)/water mixture, which has been shown to produce the final product in excellent yield and purity. chemicalbook.com

A process has been developed starting from the commercially available 4-methyl-3-methoxybenzonitrile. google.com This starting material is first reacted with a bromination reagent to produce 3-methoxy-4-(dibromomethyl)benzonitrile. google.com The resulting dibromide can be isolated or used directly in the subsequent hydrolysis step to yield this compound with a purity greater than 99%. google.com The hydrolysis is typically carried out in an aqueous system and can be facilitated by the addition of a base such as sodium carbonate or sodium bicarbonate. google.com Reaction times for the hydrolysis are generally in the range of 2 to 6 hours. google.com

Table 1: Comparison of Hydrolysis Methods for 4-(Dibromomethyl)-3-methoxybenzonitrile

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scale Suitability |

| Silver Nitrate-Mediated | Silver nitrate, α,β-dibromotoluene | Refluxing ethanol/water, 0.5 h | 99 | >99 | Industrial and Lab |

| Standard Bromination/Hydrolysis | Bromine or NBS, controlled hydrolysis | - | High | >99 | Industrial and Lab |

Data sourced from multiple studies. chemicalbook.com

Modern synthetic chemistry often relies on transition-metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of complex aromatic compounds.

The introduction of a cyano group onto an aromatic ring can be effectively achieved through palladium-catalyzed cross-coupling reactions. psu.edursc.orgorgsyn.orgepo.org In one such approach for synthesizing a precursor to this compound, 4-bromo-2-methoxybenzaldehyde (B1278859) is reacted with a cyanide source in the presence of a palladium catalyst. google.com For instance, potassium hexacyanoferrate (K4[Fe(CN)6]) can be used as the cyanide source in a reaction catalyzed by a palladium complex. google.com This method allows for the direct installation of the nitrile functionality. However, the efficiency of this reaction can be dependent on the nature of the halide, with bromo compounds generally showing higher reactivity than their chloro counterparts. google.com

Oxidative cleavage provides another synthetic route to aldehydes by breaking carbon-carbon double bonds. organic-chemistry.orgresearchgate.net This strategy has been applied to the synthesis of this compound.

One documented procedure involves the oxidative cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate. chemicalbook.comchemicalbook.com This reaction is carried out using sodium metaperiodate in the presence of a catalytic amount of osmium tetroxide and a phase transfer catalyst like benzyltriethylammonium chloride. chemicalbook.comchemicalbook.com The reaction proceeds under mild, room temperature conditions in a water/tetrahydrofuran (B95107) solvent mixture, yielding the desired aldehyde. chemicalbook.comchemicalbook.com While effective, the use of the toxic and expensive osmium tetroxide makes this method more suitable for laboratory-scale synthesis rather than large-scale industrial production.

Table 2: Summary of Oxidative Cleavage of an Olefinic Precursor

| Step | Reagents/Conditions | Outcome |

| Oxidative Cleavage | NaIO4, OsO4 (catalyst), BTEAC, H2O/THF, Room Temperature | Formation of this compound |

Data sourced from a study on the topic.

Oxidative Cleavage Reactions of Olefinic Precursors

Osmium Tetroxide/Periodate Mediated Approaches

One established method for the synthesis of this compound involves the oxidative cleavage of an alkene precursor. Specifically, tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate is treated with sodium metaperiodate (NaIO₄) as the primary oxidant. chemicalbook.comchemicalbook.com The reaction is catalyzed by a small amount of osmium tetroxide (OsO₄). chemicalbook.comchemicalbook.com

The process is typically carried out in a biphasic solvent system, such as a 2:1 mixture of water and tetrahydrofuran (THF), to facilitate the interaction of the organic substrate with the aqueous oxidant. chemicalbook.comchemicalbook.com To enhance the reaction rate and efficiency in this biphasic system, a phase transfer catalyst, benzyltriethylammonium chloride, is often employed. chemicalbook.com The reaction proceeds at room temperature, with the temperature carefully controlled to remain below 30°C during the addition of the sodium metaperiodate. chemicalbook.comchemicalbook.com Following the reaction, the product is isolated through filtration and subsequent workup. This method has been reported to yield the desired aldehyde in approximately 71% of the theoretical yield. chemicalbook.comchemicalbook.com However, the high toxicity and cost of osmium tetroxide, along with potential thermal runaway reactions, are significant drawbacks for large-scale industrial applications. google.com

Transformations from Related Aromatic Aldehydes

Transformations from other aromatic precursors represent a common and versatile strategy for synthesizing this compound. A notable route begins with 4-bromo-2-methoxybenzaldehyde. google.com This precursor undergoes cyanation to replace the bromo group with a nitrile group, directly forming the target molecule. google.com

Another significant pathway starts from 4-methyl-3-methoxybenzonitrile. chemicalbook.comgoogle.com This multi-step process involves the initial bromination of the methyl group. chemicalbook.com Using N-bromosuccinimide (NBS), this step can be controlled to produce the 3-methoxy-4-(dibromomethyl)benzonitrile intermediate. chemicalbook.com This dibrominated intermediate is then hydrolyzed to yield the final aldehyde product, this compound. google.com

A particularly efficient method for this hydrolysis step employs silver nitrate (AgNO₃) in a refluxing mixture of ethanol and water. chemicalbook.com A solution of silver nitrate in water is added dropwise to the dibromide intermediate in refluxing ethanol. chemicalbook.com The mixture is maintained at reflux for about 30 minutes, after which the product is isolated by filtration, evaporation of the solvent, and extraction. chemicalbook.com This silver nitrate-mediated approach is highly effective, achieving yields of up to 99% with high purity. chemicalbook.com

Process Optimization and Efficiency in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production necessitates a focus on process optimization to enhance efficiency, reduce costs, and improve safety and environmental performance.

Yield Enhancement and Reaction Selectivity Studies

Significant efforts have been directed towards maximizing the yield and selectivity of reactions producing this compound. The silver nitrate-mediated hydrolysis of 3-methoxy-4-(dibromomethyl)benzonitrile stands out for its near-quantitative yield (99%). chemicalbook.com This contrasts with the more moderate 71% yield obtained from the osmium tetroxide/periodate method. chemicalbook.comchemicalbook.com

Reaction selectivity is crucial, particularly in the bromination of 4-methyl-3-methoxybenzonitrile. Research has shown that using one equivalent of N-bromosuccinimide results in poor selectivity between the mono- and di-bromo products. chemicalbook.com However, increasing the amount of NBS to 2.5 equivalents drives the reaction almost exclusively to the desired dibromide intermediate, which is a critical precursor for the high-yield hydrolysis step. chemicalbook.com This control over selectivity is paramount for minimizing by-product formation and simplifying purification.

| Synthetic Method | Key Reagents | Typical Yield | Selectivity Notes |

|---|---|---|---|

| Osmium Tetroxide/Periodate Cleavage | OsO₄, NaIO₄, Benzyltriethylammonium chloride | ~71% | Selectively cleaves the alkene double bond. |

| Silver Nitrate-Mediated Hydrolysis | 3-methoxy-4-(dibromomethyl)benzonitrile, AgNO₃ | Up to 99% | Highly selective hydrolysis of the dibromomethyl group. Precursor selectivity depends on controlled bromination (2.5 eq. NBS). |

| Cyanation of Bromo-aldehyde | 4-bromo-2-methoxybenzaldehyde, K₄[Fe(CN)₆] | Not specified | Direct replacement of the bromo group. |

Chromatography-Free Purification Protocols

For large-scale manufacturing, avoiding chromatographic purification is a key objective due to the high costs associated with solvents, silica (B1680970) gel, and equipment. Several processes for synthesizing this compound have been designed to eliminate this step. google.com

In the osmium tetroxide/periodate method, purification can be achieved by filtering the reaction mixture, followed by dissolving the solid in ethyl acetate (B1210297), washing with a saturated sodium chloride solution, drying, and concentrating. chemicalbook.com The final product can be further purified by stirring the residue with petroleum ether to obtain a clean, white solid. chemicalbook.comchemicalbook.com

For syntheses involving the hydrolysis of the dibromide intermediate, purification often involves simple filtration and washing steps. google.com For instance, after the reaction, the product can be filtered and washed with a solvent like isopropanol. google.com Crystallization is another common chromatography-free technique employed to achieve high purity. google.com The product can be crystallized from the reaction mixture or a suitable solvent system, which is a scalable and cost-effective method for industrial production. google.com

Atom Economy and Green Chemistry Principles in Route Design

The principles of green chemistry are increasingly guiding the design of synthetic routes for industrial chemical production. imist.masigmaaldrich.comrroij.com Atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric. acs.org

The synthesis of this compound provides a clear case study. The route involving the formation of an intermediate via a Heck reaction followed by oxidative cleavage with osmium tetroxide has been criticized for its poor atom economy and the use of expensive and highly toxic reagents. google.com This method generates significant waste and poses safety risks, conflicting with green chemistry principles such as waste prevention and the use of less hazardous chemical syntheses. google.comsigmaaldrich.com

In contrast, routes starting from 4-methyl-3-methoxybenzonitrile are often more atom-economical. google.com The silver nitrate-mediated hydrolysis, despite using a heavy metal salt, is highly efficient and can be telescoped (where intermediates are not isolated), reducing steps, solvent use, and waste. Newer methods also focus on replacing toxic reagents; for example, a Chinese patent describes a safer route that avoids the use of toxic dimethyl sulfate. smolecule.com Adherence to green chemistry principles also involves minimizing unnecessary derivatizations and designing for energy efficiency by using milder reaction conditions where possible. sigmaaldrich.comacs.org

| Principle | Osmium Tetroxide Route | Silver Nitrate / Bromination Route |

|---|---|---|

| Waste Prevention / Atom Economy | Poor; uses stoichiometric oxidant (NaIO₄) and generates significant waste. google.com | Better; high-yielding steps. Can be telescoped to reduce waste. |

| Less Hazardous Synthesis | Poor; uses highly toxic and volatile OsO₄. google.com | Improved; avoids OsO₄. Uses NBS and AgNO₃ which still require careful handling. |

| Energy Efficiency | Good; reaction proceeds at room temperature. chemicalbook.com | Moderate; requires reflux conditions for hydrolysis. chemicalbook.com |

| Chromatography Avoidance | Achievable through extraction and crystallization. chemicalbook.com | Well-suited; high purity often achieved via filtration and crystallization. google.comgoogle.com |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Formyl Group

The aldehyde (formyl) functionality in 4-formyl-3-methoxybenzonitrile is a primary site for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Additions and Condensation Reactions

The formyl group is susceptible to nucleophilic attack, a characteristic reaction of aldehydes. hrdpharm.com This reactivity is fundamental to its use as a building block in organic synthesis. For instance, it undergoes Knoevenagel condensation, a nucleophilic addition followed by a dehydration reaction. A notable application of this is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. smolecule.comportico.org In this synthesis, this compound condenses with a β-keto ester in the presence of a base like piperidine (B6355638) and acetic acid. portico.orggoogle.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon of the formyl group, leading to a tetrahedral intermediate. Subsequent protonation yields the addition product. In condensation reactions, this is followed by the elimination of a water molecule to form a new double bond.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | β-keto ester, piperidine, acetic acid | Enoate | portico.org |

| Reaction with Hydroxylamine (B1172632) | Hydroxylamine hydrochloride | Oxime | chemicalbook.com |

Oxidation to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid group. smolecule.com This transformation is a common and important reaction in organic synthesis, allowing for the introduction of a carboxyl functional group. Various oxidizing agents can be employed for this purpose, with common examples including potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com The resulting product is 4-cyano-2-methoxybenzoic acid. smolecule.com

The oxidation process typically involves the initial formation of a hydrate (B1144303) from the aldehyde in the presence of water, which is then oxidized to the carboxylic acid. The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid unwanted side reactions.

Table 2: Oxidation of the Formyl Group

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Potassium permanganate (KMnO4) | 4-cyano-2-methoxybenzoic acid | smolecule.com |

| Chromium trioxide (CrO3) | 4-cyano-2-methoxybenzoic acid | smolecule.com |

| Sodium metaperiodate (NaIO4) with OsO4 (catalyst) | 4-cyano-2-methoxybenzoic acid | chemicalbook.comgoogle.com |

Reactivity Profile of the Nitrile Group

The nitrile group (-C≡N) is another key functional group in this compound, offering distinct avenues for chemical modification.

Hydrolysis Reactions to Amides and Carboxylic Acids

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The complete hydrolysis of the nitrile leads to the formation of a carboxylic acid, passing through an amide intermediate. Partial hydrolysis, which can sometimes be controlled by the reaction conditions, will stop at the amide stage. This reaction is significant for converting the nitrile functionality into other important chemical groups. For example, the nitrile group can be hydrolyzed to form amides which can further interact with biological molecules.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine (-CH2NH2). smolecule.com This transformation is a valuable method for introducing an amino group into a molecule. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (H2 gas in the presence of a metal catalyst like palladium). smolecule.comnih.gov The product of this reduction is 4-(aminomethyl)-3-methoxybenzonitrile. smolecule.com Studies on related benzonitriles have shown that reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) can also effectively reduce nitriles to primary amines. nih.gov The reactivity of the nitrile group towards reduction can be influenced by the electronic nature of the other substituents on the aromatic ring. nih.gov

Table 3: Reduction of the Nitrile Group

| Reducing Agent/System | Product | Reference |

|---|---|---|

| Lithium aluminum hydride (LiAlH4) | 4-(aminomethyl)-3-methoxybenzonitrile | smolecule.com |

| Hydrogen gas with catalyst | 4-(aminomethyl)-3-methoxybenzonitrile | smolecule.com |

| Diisopropylaminoborane / cat. LiBH4 | Primary amine | nih.gov |

Cycloaddition Chemistry and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. rsc.orgkit.edubeilstein-journals.org Its utility is highlighted by its role as a key intermediate in the production of Finerenone, a non-steroidal mineralocorticoid receptor antagonist that features a complex dihydronaphthyridine core. chemicalbook.comgoogle.com The construction of such heterocyclic systems often involves the strategic manipulation of the aldehyde and nitrile functionalities.

The nitrile group can participate directly in cycloaddition reactions. For instance, in the presence of sodium azide (B81097) and an ammonium (B1175870) chloride catalyst, the nitrile moiety can undergo a [3+2] cycloaddition to form a tetrazole ring. google.com Furthermore, while direct studies on this compound are specific, the reactivity of related benzonitriles in [3+2] cycloadditions is well-documented. Nitrile oxides, which can be generated from corresponding aldoximes, react with various dipolarophiles. researchgate.net For example, 4-methoxybenzonitrile (B7767037) N-oxide has been shown to react with dipolarophiles like isatin (B1672199) and α-methylene-β-lactams to yield complex spirocyclic heterocycles. sci-rad.comcsic.esresearchgate.net

The aldehyde group also facilitates heterocycle formation. Aromatic aldehydes are known to react with nitrile N-oxides to form dioxazoles. sci-rad.comresearchgate.net Additionally, substituted 4-alkoxy-3-cyanobenzaldehydes serve as substrates for constructing imidazole (B134444) derivatives by reacting with ammonium acetate (B1210297) and 2-oxo-2-(pyridin-yl)acetaldehyde oxime in a refluxing methanol (B129727) solution. sci-hub.st

| Heterocycle Class | Reactants/Conditions | Product Type | Citation(s) |

| Tetrazoles | Sodium Azide (NaN₃), Ammonium Chloride | Substituted phenyltetrazole | google.com |

| Imidazoles | Ammonium Acetate, 2-oxo-2-(pyridin-yl)acetaldehyde oxime, Methanol (reflux) | 2-(4-alkoxy-3-cyanophenyl)-4-(pyridin-yl)-1H-imidazoles | sci-hub.st |

| Isoxazolines (potential) | (From corresponding Nitrile Oxide) + Alkene | 3-(4-cyano-2-methoxyphenyl)isoxazoline derivative | researchgate.net |

| Dioxazoles (potential) | Nitrile N-oxide | 5-(4-cyano-2-methoxyphenyl)dioxazole derivative | sci-rad.comresearchgate.net |

Intermolecular and Intramolecular Transformations

The functional groups of this compound enable a variety of molecular transformations. These reactions are fundamental to its application as a synthetic building block.

Intermolecular Transformations:

Oxidation: The formyl group is readily oxidized to a carboxylic acid using common oxidizing agents, yielding 4-cyano-2-methoxybenzoic acid. smolecule.com

Reduction: The nitrile group can be selectively reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation, which produces 4-formyl-3-methoxybenzylamine. smolecule.com Reductions of benzonitriles are often faster when electron-withdrawing groups are present on the aromatic ring. acs.org

Nucleophilic Addition: The aldehyde's carbonyl carbon is electrophilic and undergoes nucleophilic addition reactions.

Substitution: Under specific conditions, the methoxy (B1213986) group may be substituted by other functional groups. smolecule.com

| Transformation | Functional Group | Reagents (Examples) | Product | Citation(s) |

| Oxidation | Formyl (-CHO) | Potassium permanganate, Chromium trioxide | Carboxylic acid (-COOH) | smolecule.com |

| Reduction | Nitrile (-CN) | Lithium aluminum hydride, Catalytic Hydrogenation | Primary Amine (-CH₂NH₂) | smolecule.com |

| Nucleophilic Addition | Formyl (-CHO) | Grignard reagents, Organolithium compounds | Secondary Alcohol |

Intramolecular Transformations: While specific examples for this compound are not extensively detailed, related structures undergo significant intramolecular reactions. For instance, aryloxyenones derived from the closely related 3-hydroxy-4-methoxybenzonitrile (B193458) have been used in photocyclization-rearrangement reactions to construct complex tetracyclic systems, demonstrating the potential for intramolecular C-C bond formation in these scaffolds. reading.ac.uk

Kinetic and Thermodynamic Analyses of Key Reactions

Detailed kinetic and thermodynamic data for the reactions of this compound are not widely published. However, insights can be drawn from studies on analogous compounds and related reaction types.

Kinetic Studies of Derivatives: Steady-state kinetic analyses have been performed on imidazole derivatives synthesized from 4-alkoxy-3-cyanobenzaldehydes to investigate their enzyme inhibition behaviors. sci-hub.st This provides kinetic data on the biological activity of downstream products rather than the synthesis itself.

Reaction Profiling: For related syntheses, such as the cyanation of triethoxy(4-methoxyphenyl)silane (B1589428) to form 4-methoxybenzonitrile, reaction profiles have been studied to monitor the consumption of intermediates and the formation of the final product over time, offering a qualitative sense of reaction kinetics. rsc.org

Theoretical Analyses: The thermodynamics and kinetics of [3+2] cycloaddition reactions, a class of reactions relevant to the nitrile group, have been investigated using computational methods like Density Functional Theory (DFT). researchgate.net These studies analyze the energy profiles of reaction pathways, the influence of solvent polarity on reaction barriers, and the electronic flow between reactants, providing a theoretical foundation for understanding the regioselectivity and stereoselectivity of heterocycle formation. researchgate.netresearchgate.net For example, analysis of cycloadditions involving nitrile oxides helps predict which regioisomeric products are favored based on the interaction of the frontier molecular orbitals of the reacting species. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

4-Formyl-3-methoxybenzonitrile as a Pivotal Intermediate for Drug Synthesis

The strategic placement of the aldehyde, nitrile, and methoxy (B1213986) groups on the benzene (B151609) ring makes this compound a highly sought-after intermediate in multi-step organic synthesis processes within the pharmaceutical industry. Its aldehyde group is particularly reactive, enabling crucial bond-forming reactions that build the core structures of medicinally important molecules. smolecule.com

The most prominent application of this compound is its role as a key starting material in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. portico.orgmade-in-china.comenantilabs.com Finerenone is developed for the treatment of chronic kidney disease and heart failure. The synthesis of Finerenone's dihydronaphthyridine core relies on a critical Knoevenagel condensation. smolecule.comportico.org

In this key reaction, this compound is reacted with a β-keto ester, such as 2-cyanoethyl 3-oxobutanoate. portico.orgnewdrugapprovals.orggoogle.com This condensation is typically catalyzed by a weak base like piperidine (B6355638) in the presence of acetic acid. portico.orggoogle.com The resulting product, an enoate, is a crucial intermediate that undergoes further cyclocondensation with an aminopyridone derivative to construct the central heterocyclic structure of Finerenone. portico.org

Several patented industrial syntheses of Finerenone highlight the importance of this step, detailing the reaction conditions and yields.

Table 1: Examples of Knoevenagel Condensation in Finerenone Synthesis

| Reactant 1 | Reactant 2 | Catalysts/Reagents | Solvent | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 2-Cyanoethyl 3-oxobutanoate | Piperidine, Acetic Acid | Dichloromethane | Reflux, 6.5 hours | - | - | newdrugapprovals.org |

| This compound | 2-Cyanoethyl 3-oxobutanoate | Piperidine, Acetic Acid | Isopropanol | 30°C, 1 hour | - | - | google.com |

| This compound | 2-Cyanomethyl-3-oxobutanoate | Piperidine, Acetic Acid | tert-Butanol | 20-30°C, 10-14 hours | ~95% | 96.02% | google.com |

| This compound | 2-Cyanoethylacetoacetate | Piperidine, Acetic Acid | Ethanol (B145695) | 25-30°C, 5-6 hours | - | - | google.com |

The utility of this compound extends to the synthesis of Finerenone analogues for further research. For instance, the compound 5-Desethoxy,-5-Methoxy-Finerenone, a structural derivative of Finerenone, also utilizes this compound as a starting material, underscoring the scaffold's importance in developing a family of related MR antagonists.

Beyond Finerenone, the this compound scaffold is a valuable starting point for generating libraries of compounds for pharmacological screening against various biological targets. smolecule.com The compound's functional groups allow for diverse chemical modifications, leading to a range of derivatives. For example, it serves as a building block for aminopyrazine derivatives that have been investigated as potential Na(v)1.7 antagonists for the treatment of chronic pain. smolecule.com Furthermore, it has been used in the synthesis of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. smolecule.com The formyl group enables the formation of Schiff bases with amines, a common strategy for creating bioactive scaffolds, such as candidates for drugs targeting the central nervous system.

Scaffold Derivatization for Novel Drug Discovery

The concept of a "molecular scaffold," representing the core structure of a molecule, is fundamental in medicinal chemistry. sci-hub.se Privileged scaffolds, which are capable of binding to multiple biological targets, are particularly valuable. The this compound structure can be considered a key component of a larger privileged scaffold in certain contexts, such as the dihydropyridine (B1217469) class of compounds. mdpi.com

The 4-cyano-2-methoxyphenyl moiety, derived directly from this compound, is a critical feature in the design of new non-steroidal mineralocorticoid receptor antagonists. mdpi.com In the development of novel 1,4-dihydropyridine (B1200194) (1,4-DHP) based MRAs, this specific phenyl substituent was intentionally incorporated at the 4-position of the DHP ring to enhance binding affinity and antagonist properties. mdpi.com This demonstrates a rational drug design approach where a known pharmacophore from a successful drug (Finerenone) is grafted onto a different scaffold (1,4-DHP) to create a new class of bioactive compounds. mdpi.com The biaryl scaffold, which can be generated through reactions involving benzonitrile (B105546) derivatives, is prevalent in many natural products and drug molecules, highlighting the importance of such structural motifs in medicinal chemistry. sci-hub.se

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates by identifying the key molecular features responsible for biological activity. The 4-cyano-2-methoxyphenyl group has been a subject of such investigations.

In the discovery of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, SAR studies revealed the critical contributions of the substituents on the benzonitrile ring. acs.org The cyano group was found to form a hydrogen bond with the backbone amide of a leucine (B10760876) residue (Leu120) in the protein's binding site. acs.org Concurrently, the 2-methoxy group fits into a small hydrophobic pocket formed by tryptophan (Trp124) and isoleucine (Ile113) residues. acs.org The addition of this methoxy group, compared to an unsubstituted phenyl ring, significantly improved the compound's potency. acs.org

Table 2: SAR of the Benzonitrile Moiety in mIDH1 Inhibitors

| Compound Analogue | RHS Moiety | Key Feature | Impact on Potency | Reference |

|---|---|---|---|---|

| 12 | 4-cyanophenyl | Unsubstituted | Baseline Potency | acs.org |

| 24 | 4-cyano-2-methoxyphenyl | o-Methoxy group | Potency Increased | acs.org |

| 30 | 4-cyano-2-fluorophenyl | o-Fluoro group | No significant impact | acs.org |

| 31 | 4-cyano-2-(trifluoromethyl)phenyl | o-CF3 group | Potency Increased | acs.org |

These findings underscore the importance of both the cyano and methoxy groups of the this compound-derived scaffold for potent biological activity, providing a clear rationale for its use in the design of targeted inhibitors. acs.org Similarly, in the development of PI3K inhibitors, SAR studies showed that substitution at both the C7 and C8 positions of a 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, often with methoxy groups, was optimal for activity. nih.gov This highlights a recurring theme in medicinal chemistry where the specific substitution pattern seen in this compound proves beneficial for biological interactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of 4-Formyl-3-methoxybenzonitrile by providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule.

Aldehydic Proton: A singlet appearing far downfield, around δ 10.5 ppm, is characteristic of the formyl group proton (-CHO). echemi.com This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

Aromatic Protons: The benzene (B151609) ring exhibits a complex splitting pattern due to the coupling between adjacent protons.

A doublet is observed at approximately δ 7.93 ppm. echemi.com

Another doublet can be seen around δ 7.30 ppm. echemi.com

A singlet appears at about δ 7.16 ppm. echemi.com

Methoxy (B1213986) Protons: A sharp singlet is typically found around δ 4.01 ppm, corresponding to the three equivalent protons of the methoxy group (-OCH₃). echemi.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic | 10.5 | Singlet |

| Aromatic | 7.93 | Doublet |

| Aromatic | 7.30 | Doublet |

| Aromatic | 7.16 | Singlet |

| Methoxy | 4.01 | Singlet |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectral Interpretation

Carbonyl Carbon: The carbon of the formyl group is expected to resonate significantly downfield, typically in the range of δ 190-200 ppm.

Nitrile Carbon: The carbon of the cyano group (-C≡N) usually appears in the region of δ 115-125 ppm.

Aromatic Carbons: The carbons of the benzene ring will show a series of peaks between δ 110 and 160 ppm. The carbon attached to the electron-donating methoxy group will be shifted upfield, while the carbon attached to the electron-withdrawing formyl and cyano groups will be shifted downfield.

Methoxy Carbon: The carbon of the methoxy group will produce a signal around δ 55-60 ppm.

Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons, helping to piece together the substitution pattern on the benzene ring. magritek.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₉H₇NO₂. nih.gov Its exact molecular weight is 161.0477 g/mol . nih.gov HRMS can confirm this elemental composition by providing a measured mass that is very close to the theoretical value, typically with an error of less than 5 ppm. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pathway Analysis

In the mass spectrometer, the molecular ion of this compound can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. A plausible fragmentation pathway for a similar compound, 4-hydroxy-3-methoxybenzaldehyde, has been proposed, which can serve as a model. researchgate.net For this compound, likely fragmentation events would include:

Loss of the formyl radical (•CHO): This would result in a fragment ion with a corresponding m/z value.

Loss of a methyl radical (•CH₃) from the methoxy group: This would lead to another characteristic fragment ion.

Cleavage of the cyano group (-CN): This would also produce a distinct fragment.

By analyzing the masses of these fragments, a detailed picture of the molecule's connectivity can be constructed, further corroborating the structure determined by NMR spectroscopy.

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides critical insights into the molecular structure of this compound by identifying its constituent functional groups and offering a unique molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. These absorption frequencies are characteristic of the bond type and its chemical environment.

For this compound, the IR spectrum prominently displays absorption bands that confirm the presence of its key functional groups. The sharp and strong absorption band corresponding to the nitrile (C≡N) stretching vibration is typically observed around 2220 cm⁻¹. Another significant peak is the carbonyl (C=O) stretch from the formyl (aldehyde) group, which appears at approximately 1700 cm⁻¹. The presence of the methoxy group and the aromatic ring is further confirmed by C-O and C-H stretching and bending vibrations in the fingerprint region. In specific analyses, a Perkin Elmer Spectrum One instrument equipped with a diamond attenuated total reflectance (ATR) unit has been utilized for acquiring IR data. google.comgoogle.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile | C≡N | ~2220 | |

| Formyl (Aldehyde) | C=O | ~1700 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on vibrational, rotational, and other low-frequency modes in a molecule. The resulting spectrum is a unique molecular fingerprint. In the analysis of related compounds, a Bruker Raman RFS instrument has been employed. google.com For a derivative compound, a Raman shift at 32.4 cm⁻¹ was noted, indicating the sensitivity of the technique to the crystalline lattice structure. googleapis.com

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface by several orders of magnitude. While specific SERS studies on this compound are not widely documented, the technique holds significant potential for trace-level detection and detailed structural analysis of this compound, particularly in complex matrices.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystal and for identifying different solid-state forms (polymorphism).

Powder X-ray Diffraction for Solid-State Forms

Powder X-ray diffraction (PXRD) is an essential tool for analyzing the bulk crystalline solid. researchgate.net Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. icdd.com The technique is instrumental in identifying the crystalline phases present in a bulk sample and can distinguish between different polymorphs. Each crystalline form produces a unique diffraction pattern, characterized by the position and intensity of the diffraction peaks. This makes PXRD invaluable for quality control, ensuring batch-to-batch consistency and identifying the specific solid-state form of the material. iastate.edu

Table 2: Summary of X-ray Diffraction Methods for Structural Analysis

| Technique | Sample Type | Information Obtained | Application for this compound |

|---|---|---|---|

| Single-Crystal XRD | Single Crystal | Precise 3D atomic structure, bond lengths, bond angles. uol.deuhu-ciqso.es | Used to determine the definitive molecular structure. googleapis.com |

| Powder XRD | Polycrystalline Powder | Crystalline phase identification, polymorphism screening, bulk purity. icdd.comiastate.edu | Characterization of the solid-state form of the bulk material. researchgate.net |

Advanced Chromatographic Methods for Purity and Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity for use in further applications.

High-Performance Liquid Chromatography (HPLC) is the most commonly cited method for assessing the purity of this compound. Analyses have demonstrated the capability to achieve high purity levels, often exceeding 98% and in some cases reaching over 99.8%. google.commade-in-china.com Specific methods have been detailed in patent literature, indicating distinct retention times (e.g., ~6.7 minutes and ~9.7 minutes) under different HPLC conditions, which highlights the method's adaptability for quality control. google.com

For more complex separations, such as resolving enantiomers in related syntheses, advanced techniques like preparative chiral HPLC, including Simulating Moving Bed (SMB) technology, have been employed. google.com This demonstrates the availability of sophisticated chromatographic tools for ensuring the chemical and stereoisomeric purity of compounds derived from this compound.

Table 3: Reported HPLC Purity Analysis for this compound

| Analytical Method | Reported Purity | Retention Time (RT) | Reference |

|---|---|---|---|

| HPLC | ≥98% | Not Specified | made-in-china.com |

| HPLC Method A | Not Specified | ca. 9.7 min | google.com |

| HPLC Method B | >99.8% | ca. 6.7 min | google.com |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Method development typically involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Detailed research findings have reported specific HPLC methods for the analysis of this compound. In one method, a retention time (t_R) of 3.56 minutes was recorded with 100% area at a detection wavelength of 254 nm, indicating high purity of the analyzed sample. chemicalbook.com In the context of its use as an intermediate in multi-step syntheses, different retention times have been noted depending on the specific HPLC method employed. For instance, in the synthesis of a derivative, retention times for intermediates related to this compound were observed at approximately 9.7 minutes and 11.9 minutes under a specific set of conditions designated as "HPLC method A". google.com

The development of a robust HPLC method would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. For a related compound, 4-Hydroxy-3-methoxybenzonitrile, a reverse-phase method was developed using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The mobile phase consisted of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com A similar approach could be adapted for this compound, with adjustments to the mobile phase gradient and flow rate to ensure optimal separation from impurities or other reactants.

Table 1: Reported HPLC Parameters and Findings for this compound

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Method Designation | Method B | chemicalbook.com |

| Retention Time (t_R) | 3.56 min | chemicalbook.com |

| Purity Assessment | 100 area % | chemicalbook.com |

| Detection Wavelength | 254 nm | chemicalbook.com |

| Method Designation | Method A | google.com |

| Retention Time (t_R) | ~9.7 min, ~11.9 min | google.com |

| Context | Monitoring of synthesis reactions | google.com |

Gas Chromatography (GC) for Volatile Species and Derivatization Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another key analytical technique used for the purity assessment of this compound. This method is suitable for compounds that are thermally stable and sufficiently volatile to be vaporized without decomposition.

A general GC method for analyzing organic nitriles involves using a capillary column, such as an HP-5, which has a (5%-phenyl)-methylpolysiloxane stationary phase. rsc.org The analysis would typically employ a temperature program, for example, starting at 60 °C and ramping at 15 °C/min to 300 °C, to ensure the elution of all components. rsc.org Nitrogen or helium is commonly used as the carrier gas. rsc.org

For some compounds, particularly those with polar functional groups like alcohols, amines, or carboxylic acids, chemical derivatization is necessary prior to GC analysis. sigmaaldrich.com Derivatization is a technique that converts the analyte into a more volatile and thermally stable derivative. wordpress.com A common method is trimethylsilylation, which involves reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com While this compound does not possess highly active hydrogens that are the primary targets for silylation, its aldehyde group can potentially react, although this can sometimes lead to the formation of unexpected by-products or artifacts. sigmaaldrich.comwordpress.com The optimization of a derivatization reaction, including temperature and time, is crucial to ensure the reaction goes to completion for accurate quantification. sigmaaldrich.com

Table 2: Typical Gas Chromatography (GC) Method Parameters for Analysis of Related Nitriles

| Parameter | Value/Description | Source(s) |

|---|---|---|

| GC System | Agilent Technologies 7820A GC system | rsc.org |

| Column | HP-5 (30 m x 0.320 mm) | rsc.org |

| Carrier Gas | Nitrogen | rsc.org |

| Carrier Gas Flow | 0.8 mL/min (constant flow) | rsc.org |

| Injector Temperature | 250 ºC | rsc.org |

| Oven Program | Start at 60 ºC, ramp 15 ºC/min to 300 ºC, hold for 5 min | rsc.org |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) is a common technique to increase analyte volatility, though may not be required for all nitriles. | sigmaaldrich.comwordpress.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-formyl-3-methoxybenzonitrile.

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Frontier molecular orbital (FMO) analysis, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly insightful. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For substituted benzonitriles, the presence of both electron-donating groups (like methoxy) and electron-withdrawing groups (like formyl and nitrile) significantly influences the electronic distribution and the energies of the frontier orbitals. researchgate.net In a related compound, 4-methoxybenzonitrile (B7767037), the HOMO-LUMO gap was calculated to be 4.37 eV in a vacuum, indicating its electronic stability. researchgate.net The analysis of charge populations through methods like Natural Bond Orbital (NBO) analysis can reveal how electrons are distributed across the molecule, identifying electron-rich and electron-poor regions. researchgate.net Such calculations can predict sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding the molecule's role in chemical synthesis.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 161.16 g/mol nih.gov |

| XLogP3 | 1.3 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 3 ambeed.com |

| Rotatable Bond Count | 2 ambeed.com |

| Topological Polar Surface Area | 50.09 Ų ambeed.com |

| Monoisotopic Mass | 161.047678 g/mol epa.gov |

This table presents computationally derived physicochemical properties.

Computational methods can be employed to map out the energy profiles of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can elucidate reaction mechanisms and predict the feasibility of different reaction pathways. For instance, understanding the energy barriers for the oxidation of the formyl group or the reduction of the nitrile group can aid in optimizing reaction conditions for synthetic applications. smolecule.com

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules or its environment over time. smolecule.com These simulations can be particularly useful in understanding how the compound might interact with biological targets, such as enzymes or receptors. google.com By simulating the movement of the compound and its surrounding molecules, researchers can gain insights into binding affinities, conformational changes upon binding, and the role of solvent molecules in these interactions. acs.org Software like Amber and GROMACS are commonly used for such simulations. smolecule.com

Computational Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure and identity of a compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to predict the vibrational frequencies and intensities of these modes. researchgate.net For benzonitrile (B105546) derivatives, characteristic vibrational modes include the nitrile stretch (around 2220-2230 cm⁻¹) and various aromatic C-H and C-C stretching and bending modes. researchgate.net Comparing the simulated spectra with experimental FT-IR and FT-Raman data helps in the complete vibrational assignment of the molecule's fundamental modes. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, including DFT and more recent machine learning approaches, can predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govucl.ac.uk For this compound, predictions would focus on the chemical shifts of the aromatic protons, the aldehyde proton (expected around δ 9.8–10.0 ppm), and the methoxy (B1213986) group protons (around δ 3.8–4.0 ppm). chemicalbook.com These predictions are based on the electronic environment of each nucleus within the molecule. ucl.ac.uk Accurate prediction of NMR spectra can aid in the identification of the compound and its impurities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmdpi.com These models are instrumental in modern drug discovery and toxicology, as they allow for the prediction of the activity of novel, unsynthesized molecules, thereby guiding rational drug design and prioritizing synthetic efforts. wikipedia.orgmdpi.com

While specific QSAR studies focusing exclusively on a broad series of this compound derivatives are not extensively detailed in publicly accessible literature, significant QSAR analyses have been conducted on larger classes of benzonitrile derivatives. These studies provide a robust framework and valuable insights into how structural modifications to the benzonitrile scaffold, including substitutions relevant to this compound, can influence biological outcomes.

A prominent example involves a three-dimensional QSAR (3D-QSAR) study on a series of benzonitrile derivatives that were evaluated as farnesyltransferase inhibitors. nih.govresearchgate.net Farnesyltransferase is a crucial enzyme in cellular signaling pathways, and its inhibition is a target for cancer therapy. The study employed a method known as Comparative Molecular Field Analysis (CoMFA), which evaluates the relationship between the 3D steric and electrostatic properties of the molecules and their inhibitory activity. nih.gov

The CoMFA model was developed using a training set of 34 benzonitrile derivatives and its predictive power was validated using a test set of 8 compounds. nih.gov The statistical robustness of the resulting model was high, indicating a strong correlation and predictive capability. nih.gov

Table 1: Statistical Results of CoMFA Model for Benzonitrile Derivatives as Farnesyltransferase Inhibitors

| Parameter | Value | Description |

|---|---|---|

| r² | 0.991 | Coefficient of determination, indicating the goodness of fit of the model to the training data. |

| q² (Cross-validated r²) | 0.619 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| r²_pred | 0.770 | Predictive r² for the external test set, indicating the model's ability to predict the activity of new compounds. |

Data sourced from a 3D-QSAR study on farnesyltransferase inhibitors. nih.gov

The analysis of the CoMFA contour maps from this study provided detailed structural insights. It highlighted specific regions around the benzonitrile scaffold where modifications to steric bulk or electrostatic properties would likely lead to enhanced or diminished biological activity. nih.gov Such information is critical for designing new derivatives with improved potency. nih.gov

Furthermore, QSAR models have been developed to assess the toxicity of various substituted aromatic compounds, including benzonitriles, against aquatic organisms such as the ciliate Tetrahymena pyriformis. mdpi.com These models often use descriptors related to hydrophobicity (LogP) and electronic properties (electrophilicity) to predict toxic potency. mdpi.comwur.nl By establishing a mathematical relationship between these molecular properties and toxicity, these QSAR models serve as important tools for environmental risk assessment of new chemical compounds. mdpi.com

To illustrate the typical structure of a QSAR dataset for derivatives of this compound, a hypothetical table is presented below. This table demonstrates how various calculated molecular descriptors would be correlated with observed biological activity to build a predictive model.

Table 2: Illustrative QSAR Data Structure for Hypothetical this compound Derivatives

| Compound (R-group substitution) | LogP (Hydrophobicity) | Molar Refractivity (Sterics) | Hammett Constant (σ) (Electronics) | pIC₅₀ (Observed Activity) |

|---|---|---|---|---|

| R = -H (Parent) | 1.30 | 45.0 | 0.00 | 5.2 |

| R = -Cl | 2.01 | 50.1 | 0.23 | 5.8 |

| R = -CH₃ | 1.85 | 49.6 | -0.17 | 5.4 |

| R = -NO₂ | 1.02 | 46.2 | 0.78 | 6.5 |

| R = -NH₂ | 0.07 | 46.8 | -0.66 | 4.9 |

This table is illustrative and does not represent actual experimental data.

Derivatization Strategies and Functional Group Transformations

Formation of Oxime, Hydrazone, and Imine Derivatives

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent system, such as water/ethanol (B145695) or pyridine/ethanol, converts the aldehyde to an oxime. chemicalbook.com This transformation is a standard method for the derivatization of aldehydes and ketones. chemicalbook.com

Hydrazone Formation: Similarly, the reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. nih.govkhanacademy.orgresearchgate.net The formation of 2,4-dinitrophenylhydrazones, which are often brightly colored crystalline solids with distinct melting points, has historically been used for the characterization of aldehydes and ketones. bham.ac.uk

Imine Formation (Schiff Bases): Condensation with primary amines leads to the formation of imines, also known as Schiff bases. bham.ac.ukresearchgate.net The stability and reactivity of these C=N compounds can be influenced by the nature of the substituent on the nitrogen atom. bham.ac.uk

The general mechanism for the formation of these derivatives involves the following key steps nih.gov:

Protonation of the carbonyl oxygen (acid-catalyzed).

Nucleophilic attack by the nitrogen atom of the amine, hydroxylamine, or hydrazine on the carbonyl carbon.

Proton transfer to form a tetrahedral intermediate (hemiaminal).

Protonation of the hydroxyl group.

Elimination of a water molecule to form the C=N double bond.

Table 1: Reagents for the Formation of Imine, Oxime, and Hydrazone Derivatives

| Derivative | Reagent | General Conditions |

|---|---|---|

| Imine | Primary Amine (R-NH₂) | Acid or base catalysis, often with removal of water |

| Oxime | Hydroxylamine (NH₂OH) | Mildly acidic or basic conditions |

| Hydrazone | Hydrazine (NH₂NH₂) or substituted hydrazines | Mildly acidic conditions |

Synthesis of Cyanohydrins and Subsequent Reactions

The addition of a cyanide anion to the aldehyde group of 4-formyl-3-methoxybenzonitrile results in the formation of a cyanohydrin. libretexts.org This nucleophilic addition reaction typically involves treating the aldehyde with a source of cyanide, such as hydrogen cyanide (HCN) or a cyanide salt like sodium cyanide (NaCN). libretexts.orgyoutube.com

The reaction is reversible and the equilibrium can be influenced by the reaction conditions. libretexts.org The general mechanism proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgyoutube.com

Cyanohydrins are valuable synthetic intermediates. libretexts.orgyoutube.com The newly introduced hydroxyl and nitrile groups can undergo further transformations:

Hydrolysis of the Nitrile: The nitrile group of the cyanohydrin can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid. youtube.com

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of an amino alcohol. youtube.com

Table 2: Subsequent Reactions of Cyanohydrins Derived from this compound

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | α-hydroxy carboxylic acid |

| Nitrile Reduction | LiAlH₄ then H₂O | β-amino alcohol |

Selective Modification of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring of this compound can be modified, although this often requires specific reaction conditions to avoid reactions at the more reactive aldehyde and nitrile functionalities. smolecule.com While direct substitution is possible, it is generally less straightforward than transformations of the other functional groups. smolecule.com

One potential modification is demethylation to form the corresponding phenol (B47542) (4-formyl-3-hydroxybenzonitrile). This transformation typically requires strong reagents, such as boron tribromide (BBr₃) or other Lewis acids, which can selectively cleave the aryl-methyl ether bond. Careful control of the reaction conditions is necessary to prevent unwanted side reactions.

Trimethylsilyl (B98337) Derivatization for Analytical Applications

For analytical purposes, particularly gas chromatography (GC), it is often necessary to derivatize polar compounds to increase their volatility and thermal stability. sigmaaldrich.comnumberanalytics.com Trimethylsilylation is a common technique used for this purpose. sigmaaldrich.comtcichemicals.com

In the context of this compound, derivatization would primarily target any active hydrogen atoms. While the parent molecule itself does not have highly active hydrogens (like those in -OH, -NH, or -COOH groups), its derivatives, such as the corresponding oxime or cyanohydrin, would be amenable to trimethylsilylation. sigmaaldrich.com

The reaction involves treating the analyte with a trimethylsilylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comwordpress.com These reagents react with active hydrogens to replace them with a trimethylsilyl (TMS) group. sigmaaldrich.com

For example, the hydroxyl group of the cyanohydrin derived from this compound can be silylated to form a more volatile derivative suitable for GC-MS analysis. libretexts.org This derivatization facilitates easier separation and identification of the compound. sigmaaldrich.comnumberanalytics.com

Table 3: Common Trimethylsilylating Agents

| Reagent | Abbreviation | Notes |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and widely used silylating agent. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another highly reactive silylating agent. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A common silylating reagent. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in silylation reactions. |

| N-Trimethylsilylimidazole | TMSI | Particularly effective for silylating hydroxyl groups. |

Catalytic Transformations Involving 4 Formyl 3 Methoxybenzonitrile

Heterogeneous and Homogeneous Catalysis in Reductions and Oxidations

The unique structure of 4-formyl-3-methoxybenzonitrile, featuring both an aldehyde (formyl) and a nitrile group, allows for selective catalytic reductions and oxidations, which can be achieved through both heterogeneous and homogeneous catalysis.

Reductions: The selective reduction of either the formyl or the nitrile group is a critical transformation. Catalytic hydrogenation represents a common heterogeneous approach. The nitrile group can be selectively reduced to a primary amine, yielding 4-formyl-3-methoxybenzylamine, using hydrogen gas in the presence of a solid catalyst like palladium on carbon (Pd/C) or Raney nickel. smolecule.com The choice of catalyst, solvent, and reaction conditions is crucial to prevent the over-reduction of the aldehyde group.

Homogeneous catalytic reduction of substituted benzaldehydes can be achieved using catalysts like zirconium and hafnium complexes. osti.gov For instance, zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have been shown to catalyze the Meerwein-Ponndorf-Verley (MPV) reduction of substituted benzaldehydes, including methoxy-substituted variants, to their corresponding alcohols. osti.gov These catalysts operate in solution and offer high selectivity under specific conditions. osti.gov

Oxidations: The formyl group is readily oxidized to a carboxylic acid, yielding 4-cyano-2-methoxybenzoic acid. smolecule.com While strong stoichiometric oxidants like potassium permanganate (B83412) or chromium trioxide can achieve this, catalytic methods offer a milder and more selective alternative. smolecule.com

A notable example of homogeneous catalytic oxidation is the use of osmium tetroxide (OsO₄) in catalytic amounts. chemicalbook.com In a documented synthesis of this compound from an acrylate (B77674) precursor, a catalytic amount of OsO₄, in conjunction with a stoichiometric co-oxidant like sodium metaperiodate, is used to cleave a carbon-carbon double bond to form the aldehyde. chemicalbook.com This method proceeds under mild, room temperature conditions. Homogeneous catalysts based on polyoxometalates, particularly those containing vanadium, have also demonstrated high activity in the oxidation of various organic molecules, representing a potential avenue for the selective oxidation of this compound. nih.govpku.edu.cn

Heterogeneous oxidation catalysis, while less specifically documented for this molecule, offers advantages in catalyst recovery and reuse. Solid-supported catalysts, such as metals on porous carbons or polymers, could be employed for the selective oxidation of the aldehyde group, contributing to more sustainable industrial processes.

| Transformation | Catalysis Type | Catalyst Example | Product |

|---|---|---|---|

| Nitrile Reduction | Heterogeneous | Pd/C, H₂ | 4-formyl-3-methoxybenzylamine |

| Aldehyde Reduction | Homogeneous | Zirconium POSS Complex | 4-(hydroxymethyl)-3-methoxybenzonitrile |

| Aldehyde Oxidation | Homogeneous | OsO₄ (catalytic) / NaIO₄ | 4-cyano-2-methoxybenzoic acid |

Organocatalytic Approaches for Asymmetric Synthesis

While specific applications of organocatalysis directly on this compound are not extensively documented, the principles of asymmetric organocatalysis are highly applicable to its aldehyde functionality for creating chiral molecules. Organocatalysis avoids the use of metals and often relies on small, chiral organic molecules to induce enantioselectivity. beilstein-journals.org

The aldehyde group in this compound can be activated through the formation of chiral intermediates. For example, chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can react with the aldehyde to form a nucleophilic enamine or an electrophilic iminium ion. beilstein-journals.orgyoutube.com

Iminium Catalysis : The formation of a chiral iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system derived from the aldehyde, making it more susceptible to nucleophilic attack. This strategy is effective for asymmetric Michael additions or Diels-Alder reactions. beilstein-journals.orgyoutube.com

Enamine Catalysis : The formation of a chiral enamine raises the HOMO (Highest Occupied Molecular Orbital), turning the aldehyde into a nucleophile for reactions like asymmetric α-functionalizations or Michael additions to electrophiles like nitroolefins. beilstein-journals.org

Given that this compound is a substituted benzaldehyde, these established organocatalytic methods could be employed for its asymmetric transformation. For instance, the asymmetric Michael addition of other aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine (B122466) derivatives, could be adapted. beilstein-journals.org Furthermore, bifunctional organocatalysts, which contain both a hydrogen-bond donor (like a urea (B33335) group) and a Lewis basic site (like a tertiary amine), are effective in controlling the stereochemistry of reactions, such as the synthesis of axially chiral benzamides from substituted precursors. beilstein-journals.org Such catalysts could potentially be used to control reactions involving either the aldehyde or derivatives of the nitrile group. beilstein-journals.org

| Activation Mode | Catalyst Type | Potential Reaction | Potential Chiral Product |

|---|---|---|---|

| Iminium Ion | Chiral Secondary Amine (e.g., MacMillan catalyst) | Diels-Alder Reaction | Chiral Cycloadduct |

| Enamine | Chiral Secondary Amine (e.g., Jørgensen-Hayashi catalyst) | Michael Addition to Nitroalkene | Chiral γ-Nitro Aldehyde |

| Hydrogen Bonding | Chiral Phosphoric Acid / Thiourea | Asymmetric Biginelli Reaction | Chiral Dihydropyrimidinone |

Transition Metal-Catalyzed Coupling Reactions of Derived Intermediates

This compound is a pivotal building block for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. smolecule.comchemicalbook.comtantuchemicals.com The synthesis of Finerenone's complex dihydronaphthyridine core relies on the strategic transformation of the aldehyde and nitrile functionalities of this compound into intermediates that undergo transition metal-catalyzed coupling reactions.

The introduction of the cyano group to form the benzonitrile (B105546) scaffold itself can be achieved via palladium-catalyzed cross-coupling reactions. For example, a precursor molecule can be cyanated using reagents like potassium hexacyanoferrate in the presence of a palladium catalyst. google.com

Once this compound is formed, its functional groups are elaborated. The aldehyde group is particularly useful for condensation reactions. For instance, it can undergo a Knoevenagel condensation with a ketoester, a key step in building the heterocyclic core of Finerenone. smolecule.com While this is not a direct transition-metal coupling of the aldehyde, the resulting intermediate, often a more complex molecule with halide or triflate groups, is then subjected to such reactions.

Biocatalytic Conversions and Chemoenzymatic Synthesis

Biocatalysis offers an environmentally benign alternative to traditional chemical methods, utilizing enzymes or whole organisms to perform selective transformations under mild conditions.

Biocatalytic Reductions: The aldehyde group of this compound is a prime target for biocatalytic reduction. A wide range of plant-based crude enzymes, particularly from bean seeds, have been shown to possess reductase activity capable of reducing substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols with high conversion rates. tandfonline.comtandfonline.com For example, studies on various substituted benzaldehydes (including 4-methoxybenzaldehyde) have demonstrated conversions of 70-100% using aqueous extracts from pinto beans. tandfonline.comtandfonline.com These reactions are catalyzed by aldo-keto reductases (AKRs), which typically use nicotinamide (B372718) cofactors (NADH or NADPH). tandfonline.comscielo.org.mx Using plant wastes as the enzyme source makes this a sustainable and low-cost method. scielo.org.mxredalyc.orgscielo.org.mx